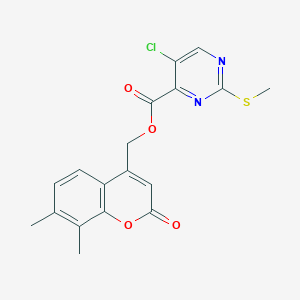

![molecular formula C14H10F2O2S B2933545 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid CAS No. 1097168-07-4](/img/structure/B2933545.png)

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

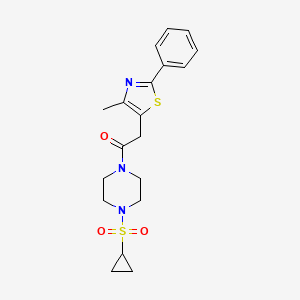

“3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid” is a chemical compound with the CAS number 1097168-07-4 . It has a molecular weight of 280.29 and a molecular formula of C14H10F2O2S .

Molecular Structure Analysis

The molecular structure of “3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid” consists of a benzoic acid group attached to a 2,5-difluorophenyl group via a sulfanyl-methyl bridge . The presence of the difluorophenyl group may influence the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen

Role in Plant Stress Tolerance

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid, through its benzoic acid component, has been shown to play a role in inducing multiple stress tolerance in plants. Benzoic acid, along with its derivatives, is effective in conferring tolerance to heat, drought, and chilling stress in plants. This function is comparable to that of salicylic and acetylsalicylic acids, with benzoic acid proving effective at lower concentrations (Senaratna et al., 2004).

Synthesis of Heterocyclic Systems

The chemical structure of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid, particularly the 2-sulfanylbenzoic acid component, has been explored for the synthesis of novel heterocyclic systems. For instance, reactions of 2-sulfanylbenzoic acid salts with α,α′-dihalo ketones have been investigated for building unique heterocyclic systems with potential biological activity (Tokareva et al., 2011).

Role in Synthesis of Biologically Active Compounds

The compound's benzoic acid moiety is instrumental in the synthesis of various biologically active compounds. For example, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives have been developed as a tool for organic synthesis, particularly in drug molecule and natural product synthesis (Li et al., 2016).

Involvement in Luminescent Probes

Benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are effective in detecting highly reactive oxygen species, which is significant for various biological and chemical applications (Setsukinai et al., 2003).

Applications in Material Science

Furthermore, 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid, via its sulfanyl and benzoic acid components, contributes to material science, particularly in the synthesis of polyimides and other polymers with specific properties like high refractive index and small birefringence. This application is crucial for developing advanced materials with unique optical properties (Tapaswi et al., 2015).

Safety and Hazards

The safety and hazards associated with “3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid” are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used only for research and development by, or directly under the supervision of, a technically qualified individual .

Wirkmechanismus

Target of Action

The primary targets of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid are currently unknown .

Result of Action

The molecular and cellular effects of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid’s action are currently unknown . These effects will become clearer as more research is conducted on this compound.

Eigenschaften

IUPAC Name |

3-[(2,5-difluorophenyl)sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVVSLYNWJZWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)

![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)

![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)

![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)

![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)